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Compound of Interest

Compound Name: hERG-IN-2

Cat. No.: B12373620 Get Quote

This technical support center provides troubleshooting guidance and answers to frequently

asked questions to help researchers, scientists, and drug development professionals optimize

seal resistance in hERG-IN-2 patch clamp experiments.

Troubleshooting Guide
This guide addresses common issues encountered during hERG patch clamp experiments,

focusing on achieving and maintaining high-resistance seals.

Question: I am struggling to obtain a giga-ohm seal (>1 GΩ). What are the most common

causes and how can I troubleshoot this?

Answer:

Difficulty in forming a gigaseal is a frequent challenge. The issue can typically be traced back to

one of three areas: the quality of the cells, the properties of the micropipette, or the

experimental solutions and environment.

Troubleshooting Steps:

Assess Cell Health: Healthy, viable cells are crucial for forming a stable seal.

Visual Inspection: Ensure cells have a smooth, rounded appearance. Avoid cells that are

irregular in shape, appear granular, or are part of a dense, confluent layer.
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Passage Number: Use cells at a low passage number, as prolonged culturing can affect

membrane properties.

Cell Preparation: After dissociation, ensure a viable single-cell suspension is obtained with

minimal debris by using gentle pipetting.[1]

Optimize the Patch Pipette: The interface between the pipette tip and the cell membrane is

critical.

Pipette Resistance: For whole-cell recordings, a pipette resistance of 3-7 MΩ is generally

recommended.[2] Pipettes with very high resistance (>10 MΩ) can make it difficult to

achieve the whole-cell configuration.[2]

Fire Polishing: Fire-polishing the pipette tip can create a smoother surface, which

facilitates a tighter seal.[2][3]

Pipette Tip Cleanliness: Debris on the pipette tip will prevent a giga-seal from forming.

Applying positive pressure to the pipette as it approaches the cell can help keep the tip

clean.[3]

Check Solutions and Environment:

Solution Filtration: Filter all extracellular and intracellular solutions to remove any

particulate matter that could interfere with seal formation.

Divalent Cations: The presence of millimolar concentrations of Mg²⁺ and Ca²⁺ in the

recording solutions is generally accepted to promote seal formation.[4][5]

Osmolarity: A slightly hypotonic intracellular solution (around 10% more dilute than the

extracellular solution) can improve seal formation and stability.[2]

Vibration: Ensure the patch clamp setup is on an anti-vibration table in a quiet room to

minimize mechanical instability.

Question: My seal forms but is unstable and deteriorates quickly. What can I do to improve seal

stability?

Answer:
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Seal instability can be frustrating and can compromise the quality and duration of your

recordings. Here are several factors to consider:

Troubleshooting Steps:

Cell Membrane Health: An unhealthy cell membrane may not be able to maintain a tight seal

with the glass pipette. Refer to the cell health assessment points in the previous question.

Mechanical Drift: Slow mechanical drift of the micromanipulator or the microscope stage can

physically pull the pipette away from the cell, causing the seal to be lost.

Stabilization Time: Allow all components of the rig to thermally equilibrate before starting to

patch.

Pipette Holder: Ensure the pipette is securely clamped in the holder and that there are no

leaks in the suction tubing.[2]

Applied Voltage: Applying a holding potential can sometimes help to stabilize a seal, but an

excessively high voltage can also cause instability.[6]

Gradual Application: If applying a holding potential during sealing, consider stepping down

the voltage gradually (e.g., to -70 mV) as the seal resistance increases.[6]

Extracellular Solution Additives:

Reducing Agents: The addition of reducing agents like DTT or TCEP to the external bath

solution has been shown to enhance the success of giga-ohm seal formation and maintain

its integrity for longer periods.[4][5]

Frequently Asked Questions (FAQs)
Q1: What is the minimum acceptable seal resistance for hERG patch clamp experiments?

For high-quality hERG current recordings, a seal resistance of >1 GΩ is required.[7][8] This

high resistance is necessary to minimize the leak current, which can otherwise contaminate the

recording of the relatively small hERG currents and affect the accuracy of pharmacological

assessments.
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Q2: How does temperature affect hERG channel recordings and seal resistance?

hERG channel kinetics and pharmacology are temperature-sensitive.[7][9] Therefore, it is

recommended to perform experiments at or near physiological temperature (35-37°C).[7][10]

While temperature can affect the fluidity of the cell membrane, there is no direct evidence to

suggest that physiological temperatures negatively impact the ability to form a gigaseal. Stable

temperature control is crucial for consistent results.

Q3: Are there specific cell lines that are better for hERG patch clamp studies?

Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK 293) cells are commonly

used for hERG patch clamp assays as they provide stable and robust expression of the hERG

channel.[1][10] The choice between them may depend on the specific experimental goals and

the expression system's characteristics.

Q4: For automated patch clamp systems, what are "seal enhancers" and why are they used?

In automated, planar patch clamp systems, "seal enhancers" are often used to promote the

formation of high-resistance seals between the cell membrane and the chip substrate. A

commonly used seal enhancer is CaF₂, which is thought to form a precipitate at the interface

between the intracellular and extracellular solutions, thereby facilitating a tighter seal. However,

fluoride can have unintended effects on intracellular signaling pathways.[11] As an alternative,

solution pairs like Ba²⁺ and SO₄²⁻ (forming BaSO₄) have been developed to achieve high seal

resistance without the confounding effects of fluoride.[11]

Q5: Can the composition of the intracellular solution affect seal formation?

Yes, the intracellular solution can influence seal formation. As mentioned earlier, ensuring the

intracellular solution is slightly hypotonic to the extracellular solution can aid in seal stability.[2]

Additionally, the presence of certain ions can be a factor. While the exact mechanisms are not

fully understood, the interaction between ions in the solution, the glass of the pipette, and the

cell membrane all contribute to the forces that lead to a gigaseal.[5]

Data Summary Tables
Table 1: Effect of Reducing Agents on Gigaseal Formation Success Rate
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Experimenter Level
Control Conditions
(>0.5 GΩ)

With 200 μM DTT
(>0.5 GΩ)

With 1 mM TCEP
(>0.5 GΩ)

Advanced 56.8% 77.3% 81.0%

Intermediate 45.0% 53.8% Not Reported

Beginner 33.3% 68.4% Not Reported

Data summarized from experiments on DRG neurons.[4]

Table 2: Recommended Solution Compositions for hERG Patch Clamp

Solution Type Component Concentration (mM)

Extracellular NaCl 140

KCl 4

CaCl₂ 2

MgCl₂ 1

HEPES 10

Glucose 10

pH adjusted to 7.4 with NaOH

Intracellular K-gluconate 120

KCl 20

HEPES 10

EGTA 5

MgATP 1.5

pH adjusted to 7.3 with KOH

This is a commonly used and recommended solution set. Note that a liquid junction potential of

approximately 15 mV may result and should be corrected for.[7]
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Experimental Protocols
Protocol 1: Manual Whole-Cell Patch Clamp Recording of hERG Currents

1. Cell Preparation:

Use CHO or HEK 293 cells stably expressing the hERG channel.
Culture cells to 70-90% confluency. For recording, plate cells onto glass coverslips 24-48
hours prior to the experiment.[10]
Just before recording, transfer a coverslip to the recording chamber on the microscope stage
and perfuse with extracellular solution.

2. Pipette Preparation:

Pull pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
Fire-polish the pipette tips to smooth the opening.
Fill the pipette with filtered intracellular solution, ensuring no air bubbles are trapped in the
tip.

3. Obtaining a Gigaseal:

Mount the pipette in the holder and apply positive pressure.
Under visual control, lower the pipette and approach a healthy-looking, isolated cell.
Gently touch the pipette tip to the cell membrane. A slight dimple in the cell surface should
be visible.[3]
Release the positive pressure. A seal should begin to form, indicated by an increase in
resistance.
Apply gentle suction to facilitate the formation of a >1 GΩ seal.

4. Achieving Whole-Cell Configuration:

Once a stable gigaseal is formed, apply a brief, strong suction pulse to rupture the cell
membrane under the pipette tip.
Alternatively, brief, high-voltage "zap" pulses can be used to rupture the membrane.[3]

5. hERG Current Recording:

Switch the amplifier to voltage-clamp mode.
Apply a holding potential of -80 mV.
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Use a voltage protocol appropriate for eliciting hERG currents. A recommended protocol
involves a depolarizing step to +20 mV or +40 mV, followed by a repolarizing step to -50 mV
to measure the characteristic tail current.[1][7][12]
Allow the cell to stabilize for several minutes before applying any compounds. Monitor
access resistance and holding current for stability.[7]

Protocol 2: Preparation of Solutions for Automated Patch Clamp with Seal Enhancers

This protocol is adapted for automated systems like the Qube 384, which may use seal-

enhancing solution pairs.

1. Extracellular Solution:

Prepare the standard extracellular solution as detailed in Table 2.
For seal enhancement using BaSO₄, add BaCl₂ to the extracellular solution to a final
concentration of ≥ 3 mM.[11]

2. Intracellular Solution:

Prepare an intracellular solution containing SO₄²⁻. For example, replace KCl with K₂SO₄.
The exact composition will depend on the specific requirements of the automated patch
clamp system.
If using the CaF₂ seal enhancement method, the intracellular solution would contain a
fluoride salt (e.g., KF) instead of a sulfate salt.[1][11]

3. Cell Preparation for Automated Patch Clamp:

Harvest cells and create a high-viability single-cell suspension.
Adjust the cell density to the concentration recommended by the instrument manufacturer
(e.g., approximately 1 x 10⁶ cells/mL).[1]
Maintain the cell suspension on ice or at a controlled temperature as recommended.
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Problem: Cannot Form Gigaseal

1. Check Cell Health

2. Check Pipette

3. Check Solutions & Environment

Healthy_Morphology

Are cells round & smooth?

Pipette_Resistance

Is pipette resistance 3-7 MΩ?

Solutions_Filtered

Are solutions filtered?

Yes

Action: Use a fresh, low-passage culture.
Ensure gentle cell prep.

No

YesNo

Is the tip fire-polished & clean?

YesNo

Action: Adjust puller settings
to achieve target resistance.

Action: Fire-polish the pipette tip.
Apply positive pressure on approach.

Yes No

Is ICS ~10% hypotonic to ECS?

Yes No

Action: Filter all solutions (0.22 µm filter).

Gigaseal should now form successfully. Action: Adjust intracellular solution osmolarity.

Click to download full resolution via product page

Caption: Troubleshooting workflow for failure to form a gigaseal.
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Preparation

Patching Procedure

Prepare Healthy
Cell Suspension

Pull & Fire-Polish
Pipette (3-7 MΩ)

Fill Pipette with
Filtered ICS

Mount Pipette &
Apply Positive Pressure

Approach Cell

Touch Pipette to
Cell Membrane

Release Positive Pressure

Apply Gentle Suction

Monitor Resistance

Resistance <1 GΩ

Gigaseal (>1 GΩ)
Achieved

Resistance >1 GΩ

Click to download full resolution via product page

Caption: Step-by-step experimental workflow for gigaseal formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-
well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. Reducing agents facilitate membrane patch seal integrity and longevity - PMC
[pmc.ncbi.nlm.nih.gov]

5. tandfonline.com [tandfonline.com]

6. researchgate.net [researchgate.net]

7. fda.gov [fda.gov]

8. Optimal Pipette Resistance, Seal Resistance, and Zero-Current Membrane Potential for
Loose Patch or Breakthrough Whole-Cell Recording in vivo - PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A
[metrionbiosciences.com]

11. Seal resistance in automated patch clamp experiments [metrionbiosciences.com]

12. Early identification of hERG liability in drug discovery programs by automated patch
clamp - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Optimizing hERG-IN-2 Patch
Clamp Experiments]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12373620#optimizing-seal-resistance-in-herg-in-2-
patch-clamp-experiments]

Disclaimer & Data Validity:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b12373620?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4681162/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4681162/
https://www.researchgate.net/post/Unable_to_form_Gigaseal_during_whole-cell_patch_clamp_of_primary_cell-culture_cells_from_rats_DRGs_Any_ideas_on_how_can_I_solve_this
https://www.researchgate.net/post/patch_clamp_gigaseal_formation_and_whole_cell_configuration
https://pmc.ncbi.nlm.nih.gov/articles/PMC10761044/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10761044/
https://www.tandfonline.com/doi/full/10.1080/19336950.2023.2297621
https://www.researchgate.net/post/I_would_like_to_know_if_anyone_has_suggestions_about_the_seal_loss_problem_with_applied_voltage_during_patch_clamp_recording
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7344171/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7344171/
https://www.researchgate.net/post/Why_are_there_current_fluctuations_in_hERG_patch_clamp_assay_using_port_a_patch_Nanion
https://metrionbiosciences.com/glp-herg-testing-assay-validation/
https://metrionbiosciences.com/glp-herg-testing-assay-validation/
https://metrionbiosciences.com/seal-resistance/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4151236/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4151236/
https://www.benchchem.com/product/b12373620#optimizing-seal-resistance-in-herg-in-2-patch-clamp-experiments
https://www.benchchem.com/product/b12373620#optimizing-seal-resistance-in-herg-in-2-patch-clamp-experiments
https://www.benchchem.com/product/b12373620#optimizing-seal-resistance-in-herg-in-2-patch-clamp-experiments
https://www.benchchem.com/product/b12373620#optimizing-seal-resistance-in-herg-in-2-patch-clamp-experiments
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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